molecular formula C6H14ClNO2S B2836099 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride CAS No. 2361595-87-9

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2836099
CAS No.: 2361595-87-9
M. Wt: 199.69
InChI Key: SCEZVHZFQDQFGZ-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound used in scientific research . It has a molecular weight of 199.7 and is typically available in powder form . The IUPAC name for this compound is 3-((methylsulfonyl)methyl)cyclobutan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2S.ClH/c1-10(8,9)4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 199.7 .

Scientific Research Applications

Synthetic Methodologies and Medicinal Chemistry

Cyclobutanone derivatives, such as those synthesized from related compounds, serve as crucial intermediates in organic synthesis. For instance, the development of potent VLA-4 antagonists through the synthesis of uniquely functionalized 3-aminocyclobut-2-en-1-ones showcases the utility of cyclobutanone derivatives in medicinal chemistry (S. Brand et al., 2003). Similarly, the preparation of a protected 2-aminocyclobutanone as a modular synthon offers a pathway to designing cyclobutanone-containing inhibitors for enzymes, demonstrating the compound's versatility in drug discovery (Thahani S Habeeb Mohammad et al., 2020).

Organometallic Chemistry and Sulfonation Reactions

The study of sulfonation reactions, particularly with silacyclobutanes, provides insight into the synthesis of sultones and their potential applications in materials science and organometallic chemistry (J. Dubac et al., 1970). These reactions highlight the reactivity of cyclobutane derivatives toward sulfonating agents, pointing to the potential use of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride in synthesizing sulfonated organometallic compounds.

Nanocatalysis and Green Chemistry

The immobilization of amino acids on magnetic nanoparticles for the synthesis of heterocycles, as exemplified by the development of a magnetically recyclable heterogeneous nanocatalyst, illustrates the compound's relevance in catalysis and green chemistry (M. Ghasemzadeh et al., 2017). This approach could potentially be adapted for derivatives of this compound, offering sustainable pathways for chemical synthesis.

Cancer Research and Drug Development

The study of mixed-NH3/amine platinum (II) complexes featuring a cyclobutane moiety in their structure highlights the potential of cyclobutane derivatives in developing novel anticancer agents. These complexes demonstrate selective cytotoxicity towards cancer cells while sparing normal cells, suggesting that modifications of the cyclobutane core, such as those in this compound, could lead to new therapeutic options (Weiping Liu et al., 2013).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

3-(methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEZVHZFQDQFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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